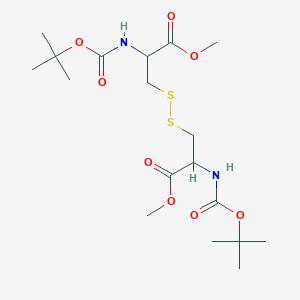
N,N'-DiBoc-DL-Cystine dimethyl ester
Overview
Description
N,N’-DiBoc-DL-Cystine dimethyl ester is a chemical compound with the molecular formula C18H32N2O8S2. It is a derivative of cystine, an amino acid that contains a disulfide bond. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and two ester groups. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-DiBoc-DL-Cystine dimethyl ester can be synthesized through a multi-step process involving the protection of cystine’s amino groups and the esterification of its carboxyl groups. The typical synthetic route includes:
Protection of Amino Groups: The amino groups of cystine are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of N,N’-DiBoc-cystine.
Esterification of Carboxyl Groups: The carboxyl groups of N,N’-DiBoc-cystine are esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield N,N’-DiBoc-DL-Cystine dimethyl ester.
Industrial Production Methods
Industrial production of N,N’-DiBoc-DL-Cystine dimethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-DiBoc-DL-Cystine dimethyl ester undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The Boc protecting groups can be removed under acidic conditions to yield free amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amino groups.
Scientific Research Applications
N,N’-DiBoc-DL-Cystine dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein folding and disulfide bond formation.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-DiBoc-DL-Cystine dimethyl ester involves the reactivity of its functional groups. The Boc protecting groups provide stability to the amino groups, preventing unwanted side reactions during synthesis. The ester groups facilitate the incorporation of the compound into larger molecules. The disulfide bond plays a crucial role in redox reactions, making the compound useful in studies related to oxidative stress and protein folding.
Comparison with Similar Compounds
Similar Compounds
N,N’-DiBoc-L-Cystine dimethyl ester: Similar structure but with L-cystine instead of DL-cystine.
N,N’-DiBoc-D-Cystine dimethyl ester: Similar structure but with D-cystine instead of DL-cystine.
N-Boc-L-Cysteine methyl ester: Contains only one Boc protecting group and one ester group.
Uniqueness
N,N’-DiBoc-DL-Cystine dimethyl ester is unique due to the presence of both Boc protecting groups and ester groups, which provide stability and reactivity. The DL configuration allows for the study of racemic mixtures and their effects in various applications.
Properties
IUPAC Name |
methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNNBRJCNKRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3087360.png)
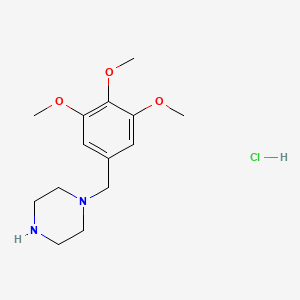
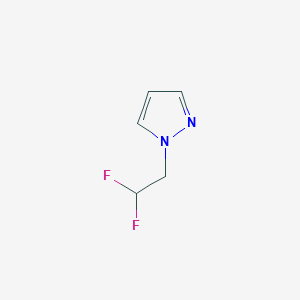

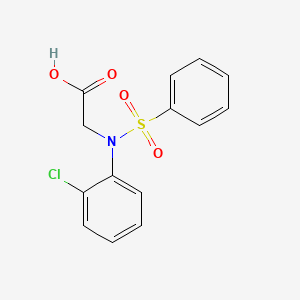
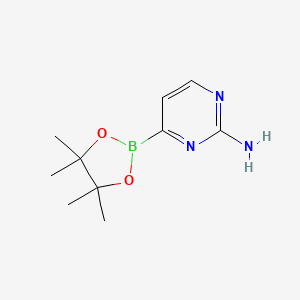
![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)
![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)
![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)
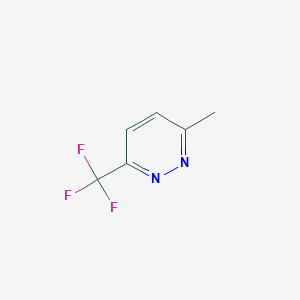
![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)
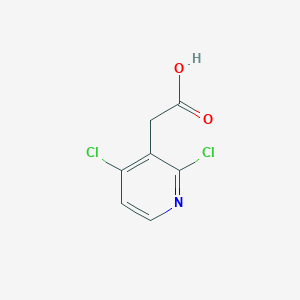
![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)
![2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole](/img/structure/B3087474.png)
